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Compound of Interest

Compound Name:
4'-Benzyloxy-2'-

hydroxyacetophenone

Cat. No.: B019689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Benzyloxy-
2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical

compounds and a component in cosmetic formulations. This document presents its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured

format, accompanied by detailed experimental protocols and a workflow diagram for spectral

data acquisition.

Chemical Structure and Properties
IUPAC Name: 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone

CAS Number: 29682-12-0[1]

Molecular Formula: C₁₅H₁₄O₃[1]

Molecular Weight: 242.27 g/mol [1]

Appearance: White to off-white amorphous powder

Melting Point: 100-107 °C
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Spectroscopic Data
The following tables summarize the key spectral data obtained for 4'-Benzyloxy-2'-
hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the public domain

search results. The data would typically be acquired in a deuterated solvent such as CDCl₃ or

DMSO-d₆.

Infrared (IR) Spectroscopy
FTIR Spectral Data (KBr Wafer)[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2920 Weak C-H stretch (aliphatic -CH₃)

~1640 Strong
C=O stretch (ketone,

intramolecular H-bonding)

~1600, 1580, 1450 Medium-Strong C=C stretch (aromatic rings)

~1270 Strong C-O stretch (aryl ether)

~1120 Strong C-O stretch (phenol)

~740, 690 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Note: The specific peak values are inferred based on the known functional groups of 4'-
Benzyloxy-2'-hydroxyacetophenone and general IR spectroscopy principles for similar

aromatic ketones.[2][3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Assignment

242 39.91 [M]⁺ (Molecular Ion)

91 99.99
[C₇H₇]⁺ (Tropylium ion, base

peak)

92 8.57 [C₇H₈]⁺

65 8.10 [C₅H₅]⁺

243 6.68 [M+1]⁺
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 4'-Benzyloxy-2'-hydroxyacetophenone for ¹H NMR

(20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

Ensure complete dissolution by gentle vortexing or sonication.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-

5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer's magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4'-Benzyloxy-2'-hydroxyacetophenone with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
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and pestle until a fine, homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC) for separation prior to analysis. The sample is

vaporized by heating in the ion source.

Ionization and Analysis:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.
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Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4'-Benzyloxy-2'-hydroxyacetophenone.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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